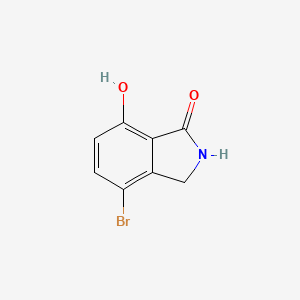

4-溴-7-羟基异吲哚啉-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-Bromo-7-hydroxyisoindolin-1-one is a brominated isoindolinone derivative, which is a class of compounds that have garnered interest due to their potential biological activities and their presence in various natural products. The papers provided discuss the synthesis and properties of related brominated compounds, which can offer insights into the chemistry of 4-Bromo-7-hydroxyisoindolin-1-one.

Synthesis Analysis

The synthesis of brominated isoindolinone derivatives is a topic of interest in the field of organic chemistry. Paper describes an efficient one-pot two-step sequential reaction for the synthesis of 3-hydroxyisoindolin-1-one derivatives using 2-iodobenzamide derivatives and substituted benzyl cyanides, which could be related to the synthesis of 4-Bromo-7-hydroxyisoindolin-1-one. The use of copper catalysis and the novel pathway involving carbon degradation followed by ring contraction are particularly noteworthy. Additionally, paper details the synthesis of 4-bromo-1,2-dihydroisoquinolines, which, while not isoindolinones, share the bromo-substituent and could provide insights into the reactivity of such compounds.

Molecular Structure Analysis

The molecular structure of brominated isoindolinones and related compounds is characterized by the presence of a bromine atom, which can significantly influence the chemical behavior of these molecules. The papers do not directly discuss 4-Bromo-7-hydroxyisoindolin-1-one, but the structural determination of similar compounds, such as those isolated from the red alga Rhodomela confervoides in paper , is achieved through spectroscopic methods including HRMS and 2D NMR data. These techniques are essential for elucidating the structure of brominated organic compounds.

Chemical Reactions Analysis

The chemical reactivity of brominated isoindolinones and related compounds is influenced by the presence of the bromine atom, which can act as a good leaving group or participate in electrophilic aromatic substitution reactions. Paper proposes a bromonium ylide intermediate in the synthesis of 4-bromo-1,2-dihydroisoquinolines, suggesting a potential pathway for intramolecular reactions involving brominated compounds. This could be relevant when considering the types of chemical reactions that 4-Bromo-7-hydroxyisoindolin-1-one might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated isoindolinones are not directly discussed in the provided papers. However, the presence of bromine is known to increase the molecular weight and can affect the compound's boiling point, solubility, and density. The hydroxy group in 4-Bromo-7-hydroxyisoindolin-1-one would contribute to its polarity and potential for hydrogen bonding, which could be inferred from the properties of similar compounds discussed in the papers, such as the brominated tyrosine derivative in paper .

科学研究应用

Pharmaceutical Synthesis

Isoindoline-1,3-diones have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis . They are present in numerous natural products and pharmaceutical molecules with a broad spectrum of biological activities . For example, they are found in a commercial drug named chlortalidone .

Colorants and Dyes

Polymer Additives

Organic Synthesis

They are used in organic synthesis . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .

Photochromic Materials

Ultrasonic-assisted Synthesis

A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .

Bioactive Molecules

3-Hydroxyisoindolin-1-ones are present in numerous natural products and pharmaceutical molecules with a broad spectrum of biological activities . Natural products carrying 3-hydroxyisoindolin-1-one cores include entonalactam C and fumadensine . These scaffolds have also been found in a commercial drug namely chlortalidone .

Versatile Precursors

3-Hydroxyisoindolin-1-ones are versatile precursors in the synthesis of various compounds . Due to their wide range of pharmaceutical activities and synthetic applications, great attention has been devoted to develop efficient strategies to access 3-hydroxyisoindolin-1-ones .

Ultrasonic-assisted Synthesis

A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .

Bioactive Molecules

3-Hydroxyisoindolin-1-ones are present in numerous natural products and pharmaceutical molecules with a broad spectrum of biological activities . Natural products carrying 3-hydroxyisoindolin-1-one cores include entonalactam C and fumadensine . These scaffolds have also been found in a commercial drug namely chlortalidone .

Versatile Precursors

3-Hydroxyisoindolin-1-ones are versatile precursors in the synthesis of various compounds . Due to their wide range of pharmaceutical activities and synthetic applications, great attention has been devoted to develop efficient strategies to access 3-hydroxyisoindolin-1-ones .

安全和危害

未来方向

属性

IUPAC Name |

4-bromo-7-hydroxy-2,3-dihydroisoindol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-5-1-2-6(11)7-4(5)3-10-8(7)12/h1-2,11H,3H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPJPJVQBBXEHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2C(=O)N1)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-7-hydroxyisoindolin-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)